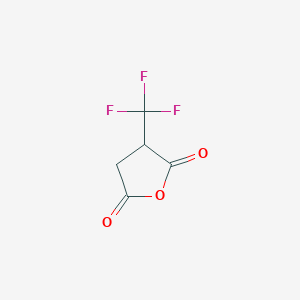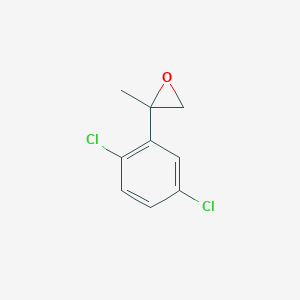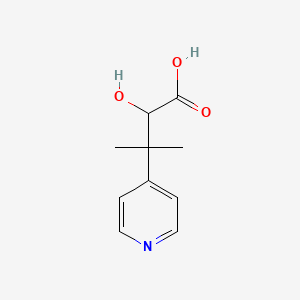
2-Hydroxy-3-methyl-3-(pyridin-4-yl)butanoicacid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Hydroxy-3-methyl-3-(pyridin-4-yl)butanoic acid: is an organic compound that features a butanoic acid backbone with a hydroxyl group, a methyl group, and a pyridinyl group attached to it
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydroxy-3-methyl-3-(pyridin-4-yl)butanoic acid can be achieved through several methods. One common approach involves the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This method is known for its mild and functional group-tolerant reaction conditions .
Industrial Production Methods
In an industrial setting, the production of 2-Hydroxy-3-methyl-3-(pyridin-4-yl)butanoic acid may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of industrial production methods are often proprietary and may vary between manufacturers.
化学反応の分析
Types of Reactions
2-Hydroxy-3-methyl-3-(pyridin-4-yl)butanoic acid can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The pyridinyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydroxide or potassium tert-butoxide.
Major Products Formed
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of an alcohol.
Substitution: Formation of various substituted pyridinyl derivatives.
科学的研究の応用
2-Hydroxy-3-methyl-3-(pyridin-4-yl)butanoic acid has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the synthesis of specialty chemicals and materials.
作用機序
The mechanism of action of 2-Hydroxy-3-methyl-3-(pyridin-4-yl)butanoic acid involves its interaction with specific molecular targets and pathways. The hydroxyl and pyridinyl groups play a crucial role in its binding affinity and reactivity. The exact molecular targets and pathways can vary depending on the specific application and context of use .
類似化合物との比較
Similar Compounds
2-Hydroxy-3-methylbutanoic acid: Similar structure but lacks the pyridinyl group.
3-Hydroxy-3-methylbutanoic acid: Similar structure with a different hydroxyl group position.
4-Hydroxy-4-(3-pyridyl)butanoic acid: Similar structure with a different hydroxyl group position
Uniqueness
2-Hydroxy-3-methyl-3-(pyridin-4-yl)butanoic acid is unique due to the presence of the pyridinyl group, which imparts distinct chemical and biological properties. This structural feature allows for specific interactions and reactivity that are not observed in its analogs.
特性
分子式 |
C10H13NO3 |
|---|---|
分子量 |
195.21 g/mol |
IUPAC名 |
2-hydroxy-3-methyl-3-pyridin-4-ylbutanoic acid |
InChI |
InChI=1S/C10H13NO3/c1-10(2,8(12)9(13)14)7-3-5-11-6-4-7/h3-6,8,12H,1-2H3,(H,13,14) |
InChIキー |
JVTOBALWQWZTQR-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C1=CC=NC=C1)C(C(=O)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-[4-Fluoro-2-(trifluoromethyl)phenyl]butanoic acid](/img/structure/B13597909.png)


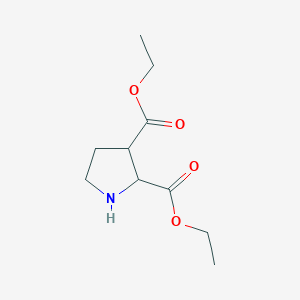
![4-[2-(Methylamino)ethyl]benzene-1-sulfonamidehydrochloride](/img/structure/B13597921.png)
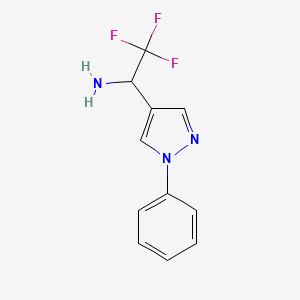


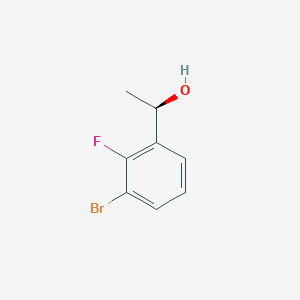
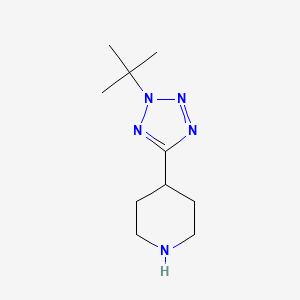
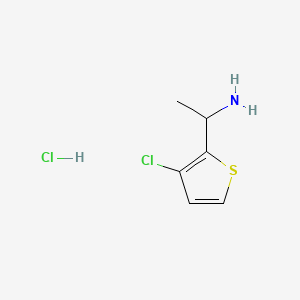
![tert-butylN-[(2R)-3,3,3-trifluoro-2-hydroxypropyl]carbamate](/img/structure/B13597955.png)
